2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide
Description
Properties
IUPAC Name |
2-[[4-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-15-9-10-19(17(23)11-15)28-12-13-5-7-14(8-6-13)21(27)25-18-4-2-1-3-16(18)20(24)26/h1-11H,12H2,(H2,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZJMXNIPETPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenylmethyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to produce the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenoxy compounds.
Scientific Research Applications
2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Physicochemical Properties
- Lipophilicity: The dichlorophenoxy group in the target compound and its analogs () increases logP values, favoring membrane permeability but reducing aqueous solubility.
- Melting Points : Triazine derivatives () exhibit higher melting points (e.g., 217.5–220°C for 4i) due to rigid cores and hydrogen-bonding carboxylic acid groups , whereas benzamides with flexible linkers (e.g., acetyl in ) may have lower melting points.
- Hydrogen Bonding : Benzamide and carboxylic acid groups () enhance binding to biological targets compared to esters or ethers.
Biological Activity
The compound 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide is a derivative of benzamide that incorporates a 2,4-dichlorophenoxy group. This structural feature suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the dichlorophenoxy group may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
- IC50 Values : A related compound, FNA (4-[bis-(2-chloroethyl)-amino]-benzamide), demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 μM) .
The mechanism by which this compound and its analogs exert their biological effects primarily involves:
- HDAC Inhibition : Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression associated with growth arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that treatment with HDAC inhibitors can induce apoptosis in cancer cells through pathways involving G2/M phase arrest .
Study on Related Compounds
A comprehensive study evaluated the effects of FNA in both in vitro and in vivo models:
- In Vitro Results : FNA treatment resulted in a dose-dependent increase in apoptosis rates among HepG2 cells. Flow cytometry analysis revealed that the apoptosis rate increased significantly with higher concentrations of FNA .
- In Vivo Results : In xenograft models, FNA demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to SAHA's TGI of 48.13%. This suggests that compounds with similar structures may also exhibit significant antitumor efficacy .
Comparative Analysis Table
| Compound Name | IC50 (μM) | Tumor Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| FNA | 1.30 | 48.89 | HDAC Inhibition, Apoptosis Induction |
| SAHA | 17.25 | 48.13 | HDAC Inhibition |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and amide bond formation. For example, reacting 4-[(2,4-dichlorophenoxy)methyl]benzoyl chloride with 2-aminobenzamide in anhydrous ethanol under reflux (4–6 hours) with catalytic acetic acid improves coupling efficiency . Solvent choice (e.g., DMF or DCM) and temperature control (40–60°C) are critical to minimize side products like hydrolyzed intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) enhances purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the dichlorophenoxy methyl group (δ 4.8–5.2 ppm for –CH–) and benzamide protons (δ 7.5–8.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities, while ESI-MS verifies the molecular ion peak at m/z 415.3 [M+H]⁺ .
- X-ray Crystallography : Resolves steric effects of the dichlorophenoxy substituent on benzamide conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorophenoxy group in biological activity?
- Methodological Answer :
- Comparative Analog Synthesis : Replace the 2,4-dichlorophenoxy group with mono-chloro or non-halogenated phenoxy derivatives.
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence polarization assays. The dichloro-substituted analog shows enhanced binding (IC < 1 µM) due to hydrophobic interactions in the ATP-binding pocket .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, highlighting the dichloro group’s role in stabilizing π-π stacking .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem (CID 9934960) and independent studies, controlling for variables like cell line (HeLa vs. HEK293) or assay type (MTT vs. resazurin) .
- Dose-Response Validation : Replicate studies with standardized concentrations (1 nM–100 µM) and include positive controls (e.g., staurosporine for apoptosis).
- Orthogonal Assays : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?
- Methodological Answer :
- Rodent Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS quantify bioavailability (~40% oral absorption) and half-life (t ≈ 6 hours) .
- Tissue Distribution : Radiolabel the compound with C for autoradiography, showing preferential accumulation in liver and kidney due to lipophilicity (logP ≈ 3.5) .
Q. How can the compound’s stability under physiological conditions be systematically assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis reveals degradation (>20%) at pH < 4 due to amide hydrolysis .
- Metabolite Profiling : Use hepatocyte microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the benzamide ring) via UPLC-QTOF .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Methodological Answer :
- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity (e.g., >50% inhibition of JAK2 at 10 µM) .
- Proteome-Wide Profiling : Use thermal shift assays (CETSA) to confirm target engagement and exclude non-specific protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
